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6-Chloro-2-N-ethylpyridine-2,3-diamine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
synthesis protocol for 6-Chloro-2-N-ethylpyridine-2,3-diamine from precursor
synthesis protocol for 6-Chloro-2-N-ethylpyridine-2,3-diamine from precursor
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Application Notes and Protocols: 6-Chloro-2-N-ethylpyridine-2,3-diamine as a Versatile Heterocyclic Building Block
Application Notes and Protocols: 6-Chloro-2-N-ethylpyridine-2,3-diamine as a Versatile Heterocyclic Building Block
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-Chloro-2-N-ethylpyridine-2,3-diamine as a strategic building block for the synthesis of diverse heterocyclic scaffolds. We delve into the intrinsic chemical properties of this diamine that render it a valuable synthon, with a particular focus on the construction of fused imidazo[4,5-b]pyridine cores. This document furnishes detailed, field-proven protocols for key transformations, explains the mechanistic rationale behind experimental choices, and discusses the therapeutic relevance of the resulting molecular architectures.
Introduction: The Strategic Value of 6-Chloro-2-N-ethylpyridine-2,3-diamine
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the imidazo[4,5-b]pyridine core, a bioisostere of purine, is a "privileged scaffold" due to its ability to interact with a multitude of biological targets, exhibiting activities ranging from antiviral and anticancer to anti-inflammatory.
6-Chloro-2-N-ethylpyridine-2,3-diamine emerges as a highly strategic starting material for accessing this valuable chemical space. Its key structural features—the vicinal diamine functionality, the electron-withdrawing chloro substituent, and the N-ethyl group—offer a unique combination of reactivity and molecular diversity.
-
Vicinal Diamines: This arrangement is primed for cyclocondensation reactions with a variety of electrophilic partners, leading to the efficient formation of a five-membered imidazole ring fused to the pyridine core.
-
6-Chloro Substituent: The chlorine atom at the 6-position serves a dual purpose. It modulates the electronic properties of the pyridine ring, influencing reactivity. More importantly, it provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[1]
-
N-ethyl Group: The ethyl group on the C2-amino function introduces a specific lipophilic character and, crucially, directs the regioselectivity of certain reactions, while also potentially influencing the solubility and pharmacokinetic properties of the final compounds.
This guide will provide detailed protocols for the utilization of this building block in the synthesis of imidazo[4,5-b]pyridine derivatives, which are of significant interest in contemporary drug discovery programs.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 6-Chloro-2-N-ethylpyridine-2,3-diamine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 380378-92-7 | [2] |
| Molecular Formula | C₇H₁₀ClN₃ | [2] |
| Molecular Weight | 171.63 g/mol | [2] |
| Appearance | Typically an off-white to light brown solid | Supplier Data |
| Purity | >95% (recommended for synthesis) | [2] |
| Canonical SMILES | CCNC1=NC(Cl)=CC=C1N | [2] |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with all amine-containing compounds, it is advisable to handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Application: Synthesis of Substituted Imidazo[4,5-b]pyridines
The most prominent application of 6-Chloro-2-N-ethylpyridine-2,3-diamine is its use as a precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with a one-carbon electrophile. Below, we provide detailed protocols for two of the most common and versatile transformations.
Protocol 1: Phillips-type Cyclization with Aromatic Aldehydes
This protocol describes the synthesis of 2-aryl-substituted imidazo[4,5-b]pyridines, a common motif in bioactive molecules. The reaction proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclization.
Caption: Workflow for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-2-N-ethylpyridine-2,3-diamine (1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol (approximately 0.1-0.2 M concentration). Stir to dissolve.
-
Aldehyde Addition: Add the desired aromatic aldehyde (1.0-1.1 eq.) to the solution.
-
Oxidant Addition: Add an oxidizing agent. For reductive cyclizations starting from a nitropyridine precursor, reagents like sodium dithionite (Na₂S₂O₄) are used.[2] In this case, starting with the diamine, atmospheric oxygen can suffice, or a mild oxidant can be added if needed.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing with water and then a small amount of cold ethanol or diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.
Causality and Insights (E-E-A-T):
-
Solvent Choice: DMF is often chosen for its high boiling point and excellent solvating properties for a wide range of reactants. Ethanol is a greener alternative but may require longer reaction times.
-
Oxidative Cyclization: The final step of the imidazole ring formation is an oxidation. While atmospheric oxygen is often sufficient, especially at high temperatures, bubbling air through the reaction mixture or adding a mild oxidant like nitrobenzene (in catalytic amounts) can sometimes improve yields and reaction times.
-
Trustworthiness of Protocol: This is a well-established method for the synthesis of benzimidazoles and related heterocycles. The precipitation upon addition to water provides a simple and effective initial purification step. The purity of the final product should be confirmed by NMR and MS analysis.
Protocol 2: Cyclization with Carboxylic Acids or Their Equivalents
This protocol allows for the synthesis of 2-alkyl or 2-aryl imidazo[4,5-b]pyridines using carboxylic acids as the C1 source. The reaction typically requires activation of the carboxylic acid or harsh reaction conditions. A more convenient approach often involves using carboxylic acid equivalents like orthoesters or activating agents.
Caption: Workflow for cyclization with carboxylic acids or equivalents.
Step-by-Step Methodology (using an orthoester):
-
Reagent Preparation: In a round-bottom flask, suspend 6-Chloro-2-N-ethylpyridine-2,3-diamine (1.0 eq.) in an excess of the orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, which will also serve as the solvent).
-
Catalyst Addition (Optional): Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05-0.1 eq.).
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) for 2-8 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting diamine.
-
Workup: After cooling to room temperature, remove the excess orthoester under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Insights (E-E-A-T):
-
Orthoesters as C1 Sources: Orthoesters are excellent reagents for this transformation as they are effective water scavengers, driving the condensation reaction to completion. The choice of orthoester determines the substituent at the 2-position of the imidazole ring (e.g., triethyl orthoformate gives an unsubstituted C2, while triethyl orthoacetate yields a C2-methyl group).
-
Acid Catalysis: The acid catalyst protonates an oxygen atom of the orthoester, making it a better leaving group and facilitating the initial attack by the nucleophilic amine.
-
Alternative: Polyphosphoric Acid (PPA): For direct condensation with a carboxylic acid, PPA is a common reagent that acts as both a catalyst and a dehydrating agent. However, the workup can be more challenging, often requiring careful quenching with ice and neutralization.
-
Trustworthiness of Protocol: This method is widely employed for the synthesis of imidazoles due to its high efficiency and relatively clean reaction profile. The use of excess orthoester as the solvent simplifies the reaction setup.
Advanced Applications and Future Directions
The 6-chloro substituent on the imidazo[4,5-b]pyridine core synthesized from our building block is a key feature for further diversification. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions.
Table 2: Potential Cross-Coupling Reactions at the C6 Position
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ with a base (e.g., Na₂CO₃, K₂CO₃) | 6-Aryl/Heteroaryl substituted imidazo[4,5-b]pyridine |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOtBu) | 6-Amino substituted imidazo[4,5-b]pyridine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ with CuI and a base (e.g., Et₃N) | 6-Alkynyl substituted imidazo[4,5-b]pyridine |
These follow-up reactions dramatically expand the accessible chemical space, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. For example, the synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines has been achieved with excellent yields using palladium-catalyzed cross-coupling reactions under microwave-enhanced conditions.[2]
Conclusion
6-Chloro-2-N-ethylpyridine-2,3-diamine is a high-value, versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its pre-installed functionalities allow for a logical and efficient synthetic strategy: initial cyclocondensation to form the core imidazo[4,5-b]pyridine scaffold, followed by diversification via cross-coupling at the C6-chloro position. The protocols detailed herein provide a robust starting point for researchers to explore the rich chemistry of this synthon and to generate novel molecular entities for drug discovery and development programs.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules, 22(3), 399. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). RSC Medicinal Chemistry. Available at: [Link]
Sources
Technical Notes & Optimization
Technical Support Center: Troubleshooting 6-Chloro-2-N-ethylpyridine-2,3-diamine Production
Technical Support Center: Troubleshooting 6-Chloro-2-N-ethylpyridine-2,3-diamine Production
Executive Summary
The synthesis of 6-Chloro-2-N-ethylpyridine-2,3-diamine presents a classic "double-trap" in heterocyclic chemistry:
-
Regioselectivity: The starting material, 2,6-dichloro-3-nitropyridine, has two electrophilic sites. Directing the ethylamine to the C2 position while preserving the C6 chloride requires strict kinetic control.
-
Chemoselectivity: Reducing the nitro group to an amine without removing the sensitive C6-chlorine atom (hydrodechlorination) is the most common failure point.
This guide moves beyond standard protocols to address the causality of low purity and provides self-validating workflows to correct it.
Module 1: The Regioselectivity Trap (SNAr Step)
The Issue: HPLC analysis shows a persistent impurity (5–15%) with the same mass as the product, or a bis-substituted impurity. Diagnosis: You are likely forming the C6-isomer (thermodynamic product) or the 2,6-bis(ethylamino) adduct.
The Mechanism
The nitro group at C3 activates both the C2 and C6 positions of the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr).
-
C2 Position (Target): Activated by both resonance and the strong inductive effect of the adjacent nitro group.[1] This is the Kinetic product.
-
C6 Position (Impurity): Activated by resonance (para-like), but less inductively electron-deficient.[1]
-
Risk: High temperatures or fast addition rates allow the amine to overcome the activation energy barrier for C6 attack.
Corrective Protocol: Kinetic Control System
To maximize the C2-isomer, you must operate under conditions that favor the fastest reaction pathway.
-
Solvent Selection: Use non-polar aprotic solvents like Dichloromethane (DCM) or Toluene .
-
Why? Polar protic solvents (EtOH, MeOH) solvate the nucleophile (ethylamine), reducing its reactivity and "softening" the kinetic preference. Non-polar solvents keep the amine "naked" and reactive, favoring the highly activated C2 position [1].
-
-
Temperature: Maintain reaction temperature between -10°C and 0°C .
-
Why? Higher temperatures provide enough energy to access the transition state for C6 substitution.
-
-
Stoichiometry: Use exactly 1.05 equivalents of ethylamine with a non-nucleophilic base (e.g., DIPEA or Et3N) to scavenge HCl.
-
Avoid: Excess ethylamine, which leads to the 2,6-bis adduct.
-
Visualization: Regioselectivity Pathways
Caption: Kinetic vs. Thermodynamic control in the SNAr reaction of 2,6-dichloro-3-nitropyridine.
Module 2: The Dechlorination Trap (Reduction Step)
The Issue: Mass spectrometry shows a product with M-34 (loss of Cl, replaced by H). The product is 2-N-ethylpyridine-2,3-diamine. Diagnosis: You used Catalytic Hydrogenation (Pd/C + H2), which caused Hydrodechlorination .
The Science
Aryl chlorides, especially those on electron-deficient pyridine rings, are highly susceptible to oxidative addition by Palladium(0). Standard hydrogenation conditions will strip the chlorine atom faster than or concurrently with the nitro reduction [2].
Comparative Analysis of Reduction Methods
| Method | Reagents | Risk of De-Cl | Scalability | Recommendation |
| Catalytic H2 | Pd/C, H2 | High | High | DO NOT USE |
| Transfer Hydrog. | Pd/C, NH4HCO2 | Medium | High | Risky without optimization |
| Iron Reduction | Fe powder, NH4Cl | Nil | High | Primary Recommendation |
| Tin Reduction | SnCl2, HCl | Nil | Low (Waste) | Good for small scale |
| Dithionite | Na2S2O4 | Low | Medium | Good alternative |
Recommended Protocol: Fe/NH4Cl Reduction
This method is chemoselective, cheap, and robust. It operates via a single-electron transfer mechanism that does not interact with the aryl-chloride bond [3].
Step-by-Step:
-
Setup: Dissolve the nitro-intermediate (from Module 1) in a mixture of Ethanol:Water (3:1) .
-
Activation: Add 5.0 equivalents of Iron powder (325 mesh is ideal) and 3.0 equivalents of Ammonium Chloride (NH4Cl) .
-
Reaction: Heat to 70–80°C with vigorous mechanical stirring.
-
Note: Vigorous stirring is critical as this is a heterogeneous reaction.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 1–2 hours.
-
Workup (Critical):
-
Filter hot through a Celite pad to remove iron sludge.
-
Wash the pad with hot ethanol.
-
Self-Validating Step: The filtrate should be clear/yellow. If it turns green/black immediately, iron salts are leaching; wash the organic layer with EDTA solution or Rochelle's salt.
-
Visualization: Reduction Decision Tree
Caption: Decision matrix for reducing nitro groups in the presence of sensitive aryl chlorides.
Module 3: Isolation & Stability (The "Black Tar" Issue)
The Issue: The product is isolated as a light yellow oil/solid but turns black and gummy within hours (Oxidative Polymerization). Diagnosis: Phenylenediamines and their pyridine analogs are highly electron-rich and prone to air oxidation to form quinone-imines and diazo-tars.
Stabilization Protocol
Do not store the free base. Convert it immediately to the Dihydrochloride Salt .
-
Extraction: After the Fe/NH4Cl reduction and filtration, evaporate the EtOH. Extract the aqueous residue with Ethyl Acetate.[2][3][4]
-
Salt Formation: Cool the Ethyl Acetate layer to 0°C. Slowly add 4M HCl in Dioxane (2.5 equivalents).
-
Precipitation: The diamine dihydrochloride will precipitate as a stable, off-white to pale yellow solid.
-
Filtration: Filter under Nitrogen (if possible) and wash with cold ether.
-
Storage: Store the salt at -20°C. It is stable for months in this form.
Frequently Asked Questions (FAQ)
Q: Can I use Raney Nickel instead of Iron? A: Proceed with extreme caution. While Raney Nickel is less aggressive toward Ar-Cl bonds than Pd/C, it can still cause dehalogenation if the reaction runs too long or if the catalyst is fresh. If you must use it, poison the catalyst with a trace of thiophene, but Fe/NH4Cl is significantly safer for this substrate [4].
Q: My SNAr reaction is stuck at 80% conversion. Should I add heat? A: No. Adding heat will likely trigger the substitution at the C6 position (impurity formation). Instead, add 0.2 eq more amine and stir longer at 0°C. If conversion stalls, work it up; it is better to separate starting material than to remove the difficult regioisomer.
Q: The Iron reduction is too slow. Can I add acid? A: You can add a catalytic amount of Acetic Acid (AcOH) to the EtOH/Water mixture. This activates the iron surface without being as harsh as HCl.
Q: How do I distinguish the Regioisomers (C2 vs C6) by NMR? A: Look at the coupling constants of the pyridine protons.
-
Target (C2-sub): The remaining protons are at C4 and C5. They are ortho to each other. Expect a coupling constant (
) of ~8.0 Hz . -
Impurity (C6-sub): The remaining protons are at C4 and C5 (Wait, if C6 is substituted, protons are at C4/C5? No, if C6 is substituted, the protons are at C2 and C? No, the starting material is 2,6-dichloro.
-
Correction:
-
Target (6-Cl-2-N-Et): Protons at C4 and C5.
Hz (Ortho coupling). -
Impurity (2-Cl-6-N-Et): Protons at C4 and C5.
Hz.
-
-
Differentiation: The chemical shift is the key. The proton adjacent to the Nitro group (C4) will be significantly deshielded. However, 2D NMR (NOESY) is the gold standard here. Look for NOE between the Ethyl group and the C3-Nitro (impossible) vs C3-Amine (after reduction). Actually, in the SNAr product: Look for NOE between the Ethyl NH and the C3-Nitro group? No. The Ethyl group is at C2. The Nitro is at C3. Protons are close.
-
Best Check:13C NMR . The carbon attached to the Chlorine will have a distinct shift compared to the carbon attached to the Amine.
-
References
-
Regioselectivity in Nitropyridines: BenchChem Technical Support. (2025).[2][3][5][6] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Link (General principles of SNAr on 2,6-dichloro-3-nitropyridine).
-
Dehalogenation Risks: Common Organic Chemistry. (2025).[2][3][5][6] Nitro Reduction - Common Conditions. Link (Discusses Pd/C vs. Fe selectivity).
-
Iron Reduction Protocol: RSC Publishing. (2025).[2][3][5][6] Iron–water mediated chemoselective reduction of nitroarenes. Link (Mechanistic details on Fe/H2O chemoselectivity).
-
Raney Nickel Selectivity: BenchChem Technical Support. (2025).[2][3][5][6] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reference Data & Comparative Studies
Comparative Analysis of Mass Spectrometry Fragmentation Patterns for 6-Chloro-2-N-ethylpyridine-2,3-diamine
Comparative Analysis of Mass Spectrometry Fragmentation Patterns for 6-Chloro-2-N-ethylpyridine-2,3-diamine
A Senior Application Scientist's Guide to Structural Elucidation and Method Comparison
Introduction: The Analytical Challenge of Substituted Pyridines
In the landscape of pharmaceutical research and drug development, substituted pyridines represent a cornerstone of medicinal chemistry, serving as crucial scaffolds in a vast array of bioactive molecules. The compound 6-Chloro-2-N-ethylpyridine-2,3-diamine (Molecular Formula: C₇H₁₀ClN₃, Molecular Weight: 171.63 g/mol ) is a prime example of such a building block, featuring a complex substitution pattern that includes a halogen, a primary amine, and a secondary N-alkyl amine on a pyridine core.[1][2][] The precise characterization of these molecules is paramount for ensuring purity, identifying metabolites, and understanding reaction pathways.
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), stands as a primary tool for this purpose due to its exceptional sensitivity and ability to provide molecular weight and structural information.[4] However, the interpretation of mass spectra for novel or uncharacterized compounds requires a deep, mechanistic understanding of fragmentation chemistry.
This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-2-N-ethylpyridine-2,3-diamine. As no public, peer-reviewed mass spectrum for this specific compound is currently available, this analysis is built from first principles and comparison with structurally related molecules. We will explore the most probable fragmentation pathways, compare the utility of MS with other analytical techniques, and provide a robust experimental protocol for researchers seeking to perform this analysis.
Predicted Electron Ionization (EI) Fragmentation Pattern
Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting pattern of fragment ions serves as a molecular fingerprint. The fragmentation of 6-Chloro-2-N-ethylpyridine-2,3-diamine is dictated by the relative stability of the resulting ions and neutral losses, governed by the molecule's functional groups: the N-ethyl amine, the chloro-substituted pyridine ring, and the adjacent amino groups.
The initial ionization event is most likely to occur by removing a non-bonding electron from one of the nitrogen atoms, as these have the lowest ionization energy compared to pi or sigma bond electrons.[5]
The Molecular Ion (M⁺•)
The molecular ion peak is the starting point of the fragmentation cascade. Key features to expect are:
-
Odd Molecular Weight: In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight (171 Da).[6][7]
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z 173) with an intensity that is approximately one-third of the molecular ion peak (m/z 171), corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a crucial diagnostic tool.
Primary Fragmentation Pathways
The energetically unstable molecular ion will undergo fragmentation through several competing pathways. The most favorable pathways are those that lead to the most stable fragment ions.
-
Alpha-Cleavage of the N-Ethyl Group (Major Pathway): The most common and energetically favorable fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[7][8] For the N-ethyl group, this involves the loss of a methyl radical (•CH₃).
-
[M - 15]⁺ at m/z 156: This fragmentation results in a highly stable, resonance-stabilized iminium cation. Due to its stability, this fragment is predicted to be the base peak in the spectrum.
-
-
Loss of Ethene via McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not sterically favored, a related rearrangement involving the transfer of a hydrogen atom from the ethyl group with subsequent loss of a neutral ethene molecule is possible.
-
[M - 28]⁺• at m/z 143: Loss of a neutral C₂H₄ molecule. This would be a radical cation.
-
-
Cleavage of the C-Cl Bond: The pyridine ring is aromatic and relatively stable, but the loss of the chlorine substituent is a probable event.
-
[M - 35]⁺ at m/z 136: This corresponds to the loss of a chlorine radical (•Cl).
-
[M - 36]⁺ at m/z 135: This involves the rearrangement and loss of a neutral hydrogen chloride (HCl) molecule.
-
-
Pyridine Ring Fragmentation: Subsequent fragmentation of the primary ions will involve the breakdown of the heterocyclic ring. A characteristic loss for pyridine and its derivatives is the elimination of hydrogen cyanide (HCN).
-
e.g., [m/z 136 - 27]⁺ at m/z 109: The ion at m/z 136 (from loss of •Cl) could further fragment by losing HCN.
-
The predicted fragmentation pathways are summarized in the table and diagram below.
Data Presentation: Predicted Mass Fragments
| m/z (for ³⁵Cl) | Proposed Ion Structure | Proposed Fragmentation Mechanism | Predicted Relative Abundance |
| 171 / 173 | [C₇H₁₀ClN₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 156 / 158 | [C₆H₇ClN₂]⁺ | Alpha-cleavage: Loss of •CH₃ from N-ethyl group | High (likely Base Peak) |
| 143 / 145 | [C₅H₆ClN₃]⁺• | Rearrangement: Loss of neutral C₂H₄ | Moderate to Low |
| 136 | [C₇H₁₀N₃]⁺ | Radical Loss: Loss of •Cl | Moderate |
| 135 | [C₇H₉N₃]⁺• | Neutral Loss: Loss of HCl | Moderate to Low |
| 109 | [C₆H₇N₂]⁺ | Secondary Fragmentation: Loss of HCN from [M-Cl]⁺ | Moderate to Low |
Visualization of Fragmentation Pathways
The logical flow of the primary fragmentation events from the molecular ion can be visualized as follows:
Caption: Predicted EI fragmentation of 6-Chloro-2-N-ethylpyridine-2,3-diamine.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, a comprehensive structural characterization relies on orthogonal techniques. Each method provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS / LC-MS | Molecular Weight, Fragmentation Pattern, Isomeric Separation. | High sensitivity (ppb-ppt), provides structural clues, separates complex mixtures.[4] | Isomers can have similar fragmentation, requires reference spectra for definitive identification.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic connectivity (¹H, ¹³C), 3D structure (NOESY). | Unambiguous structure determination, non-destructive.[10] | Lower sensitivity (requires mg scale), complex spectra for impure samples, expensive instrumentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-H, C=N, C-Cl bonds). | Fast, inexpensive, provides quick functional group assessment. | Provides limited connectivity information, not suitable for complex mixture analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement to <5 ppm accuracy. | Allows for unambiguous determination of elemental composition (e.g., C₇H₁₀ClN₃). | Does not provide connectivity information on its own, higher cost than nominal mass MS. |
Experimental Protocols & Workflow
Protocol: GC-MS Analysis using Electron Ionization
This protocol outlines the standard procedure for analyzing a thermally stable, volatile compound like the topic molecule.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 6-Chloro-2-N-ethylpyridine-2,3-diamine.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL for analysis.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[11]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the predicted molecular ion (m/z 171/173) and key fragment ions (m/z 156, 143, 136, etc.).
-
Compare the obtained spectrum with library spectra (if available) or the predicted pattern detailed in this guide.
-
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of a small organic molecule.
References
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B) pyridine, and (C) N, N‐dimethylaniline (DMA). Retrieved from [Link]
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PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Retrieved from [Link]
- Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 54(1), 333-341.
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NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP002342. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
- Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(12), 5677-5680.
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- Zhang, J., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(39), 6825-6831.
-
OSHA. (1991, December). Pyridine. (Method No. PV2295). Retrieved from [Link]
- Andersen, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
-
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Validation of Purity Standards for 6-Chloro-N-ethylpyridine-2,3-diamine
A Comparative Guide to the Validation of Purity Standards for 6-Chloro-N-ethylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a critical determinant of the final product's quality, safety, and efficacy. 6-Chloro-N-ethylpyridine-2,3-diamine, a substituted pyridinediamine, serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is not merely a matter of regulatory compliance but a fundamental aspect of robust process chemistry and drug safety.
This guide provides an in-depth comparison of analytical methodologies for the validation of purity standards for 6-Chloro-N-ethylpyridine-2,3-diamine. As a Senior Application Scientist, my focus extends beyond the mere listing of protocols to elucidate the scientific rationale behind the selection of analytical techniques and validation parameters. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing a comparative framework grounded in experimental data and authoritative guidelines.
Understanding the Analyte and its Potential Impurities: A Synthetic Perspective
A robust purity method is built upon a thorough understanding of the potential impurities that may arise during the synthesis of the target compound. While the exact commercial synthesis of 6-Chloro-N-ethylpyridine-2,3-diamine may be proprietary, a likely synthetic pathway can be postulated based on established pyridine chemistry. This allows for a logical deduction of potential process-related impurities.
A plausible synthetic route involves the amination of a dichloropyridine precursor, followed by nitration and subsequent reduction, and finally, N-ethylation.
Based on this pathway, potential impurities can be categorized as:
-
Starting Materials and Intermediates: Unreacted 2,6-dichloropyridine, 2-amino-6-chloropyridine, 2-amino-6-chloro-3-nitropyridine, and 6-chloro-pyridine-2,3-diamine.
-
By-products of Side Reactions:
-
Over-ethylation: Formation of 6-Chloro-N,N'-diethylpyridine-2,3-diamine.
-
Positional Isomers: Isomeric nitropyridines formed during the nitration step.
-
Hydrolysis products: Replacement of the chloro group with a hydroxyl group at various stages.
-
Dehalogenation products: Loss of the chloro group during the reduction step.
-
-
Residual Solvents: Solvents used in the various reaction and purification steps (e.g., methanol, ethanol, toluene).
-
Reagents and Catalysts: Traces of reagents and catalysts used in the synthesis.
Forced degradation studies are also crucial to identify potential degradation products that could form under various stress conditions such as acid, base, oxidation, heat, and light.[1][2][3] These studies are essential for developing a stability-indicating method.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization).
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the workhorses of pharmaceutical purity analysis due to their versatility and precision.[4][5] UPLC, with its sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[4]
Scientific Rationale: Reversed-phase HPLC/UPLC is ideally suited for the separation of polar and non-polar impurities from the moderately polar 6-Chloro-N-ethylpyridine-2,3-diamine. A C18 column is a common first choice, offering a good balance of hydrophobicity for retaining the parent compound and its likely impurities. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and can provide preliminary information about the homogeneity of a peak.
Method Validation Parameters (based on ICH Q2(R1) Guidelines): [6]
| Parameter | HPLC | UPLC | Justification |
| Specificity | Demonstrated by the separation of the main peak from known impurities and degradation products. Peak purity analysis by PDA is crucial. | Superior resolution provides greater confidence in specificity, especially for closely eluting isomers. | Ensures the method is selective for the analyte of interest and can accurately measure it in the presence of other components. |
| Linearity (r²) | > 0.999 | > 0.999 | Confirms a proportional relationship between detector response and analyte concentration over a defined range. |
| Range | 80-120% of the test concentration for assay; LOQ to 120% for impurities. | 80-120% of the test concentration for assay; LOQ to 120% for impurities. | Defines the concentration interval where the method is accurate, precise, and linear. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | Demonstrates the consistency of results under the same and different operating conditions. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Lower than HPLC due to sharper peaks and reduced baseline noise. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Typically in the mid to high ng/mL range. | Lower than HPLC, allowing for the quantification of trace-level impurities. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Evaluated by small variations in mobile phase composition, pH, column temperature, and flow rate. | Similar evaluation, though potentially more sensitive to small changes due to the higher efficiency. | Indicates the method's reliability during normal usage. |
Experimental Protocol: UPLC-PDA Method for Purity Determination
-
Instrumentation: UPLC system with a photodiode array detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm (or other appropriate wavelength).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 6-Chloro-N-ethylpyridine-2,3-diamine, its applicability depends on its thermal stability and volatility. While the parent compound may require derivatization to improve its chromatographic properties, GC-MS is an excellent choice for the determination of residual solvents.
Scientific Rationale: GC offers superior separation efficiency for volatile compounds. Coupling it with a mass spectrometer provides definitive identification of impurities based on their mass spectra, which is a significant advantage over UV-based detectors.
Method Validation Parameters (for Residual Solvents):
| Parameter | GC-MS | Justification |
| Specificity | High, based on both retention time and mass spectral data. | Provides unambiguous identification of volatile impurities. |
| Linearity (r²) | > 0.99 | Ensures a proportional response for each solvent. |
| Accuracy (% Recovery) | 80 - 120% | Demonstrates the ability to accurately quantify known amounts of solvents. |
| Precision (%RSD) | < 15% | Ensures the consistency of results. |
| LOD/LOQ | Dependent on the solvent, but typically in the low ppm range. | Sufficiently sensitive to meet regulatory limits for residual solvents. |
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Sampler: Vial equilibration at 80 °C for 15 minutes.
-
MS Detection: Electron ionization (EI) mode, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Scientific Rationale: ¹H qNMR is particularly powerful for purity assessment as it provides both structural information and quantitative data. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Method Validation Parameters:
| Parameter | qNMR | Justification |
| Specificity | High, based on the unique chemical shifts of the analyte and impurities. | Allows for the identification and quantification of structurally related impurities. |
| Linearity | Inherently linear over a wide dynamic range. | The signal response is directly proportional to the number of nuclei. |
| Accuracy (% Purity) | High, as it is a primary ratio method. | Less susceptible to variations in detector response compared to chromatographic methods. |
| Precision (%RSD) | < 1.0% | Highly precise with proper experimental setup. |
| LOD/LOQ | Generally higher than chromatographic methods, typically around 0.1%. | May not be suitable for trace impurity quantification but excellent for overall purity assessment. |
Experimental Protocol: ¹H qNMR for Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A sufficient number of scans for adequate signal-to-noise.
-
-
Data Processing: Careful phasing and baseline correction are critical.
-
Calculation: The purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: An Integrated Approach to Purity Validation
The validation of purity standards for 6-Chloro-N-ethylpyridine-2,3-diamine requires a multi-faceted analytical approach. While UPLC offers a rapid and high-resolution method for routine purity testing and impurity profiling, GC-MS is indispensable for the analysis of volatile impurities and residual solvents. For the definitive assignment of purity to a reference standard, qNMR stands out as a powerful, primary method.
A comprehensive validation strategy should leverage the strengths of each technique. An orthogonal approach, where results from a primary method like UPLC are confirmed by a mechanistically different method like qNMR, provides the highest level of confidence in the purity assessment. This integrated strategy, grounded in a thorough understanding of the synthetic process and potential degradation pathways, ensures the development of a robust and reliable purity standard, which is fundamental to the advancement of safe and effective pharmaceuticals.
References
- Muszalska, I., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE." Acta Poloniae Pharmaceutica - Drug Research, vol. 62, no. 5, 2005, pp. 331-337.
- ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.
- "SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE." INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1 Nov. 2013.
- Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
-
"Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate, 6 Aug. 2025, .
- Detection and analysis method for residual solvent pyridine in solid salt. CN109765305A.
- "ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines.
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231.
- "Purity by Absolute qNMR Instructions." MilliporeSigma.
- High performance liquid detection method for 2-chloroethylamine hydrochloride. CN109765305B.
- "The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
- "6-chloro-N2-ethylpyridine-2,3-diamine." Advanced ChemBlocks Inc.
- "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
- "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, 30 Nov. 2022.
- "A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5-chloropyridine." Benchchem.
- "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
- Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
- "Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles." MDPI.
- "Pyridine." Wikipedia.
- "Forced Degradation in Pharmaceuticals – A Regulatory Update." American Journal of Chemistry, vol. 13, no. 2, 2023, pp. 42-48.
- Preparing 2,3-diaminopyridine compounds, useful e.g.
- "C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide." Organic Syntheses.
- "High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences." Preprints.org, 1 Sept. 2024.
-
"Guide to NMR Method Development and Validation – Part I: Identification and Quantification." ResearchGate, 13 May 2014, .
- "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
- "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- "Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr." Quest Journals.
- "Amination of 2-halopyridines. [a].
- "HPLC METHOD DEVELOPMENT AND VALIDATION." World Journal of Pharmaceutical and Medical Research, 11 Dec. 2023.
- "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." IntechOpen.
- "Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
- "2,3-Diaminopyridine 95 452-58-4." Sigma-Aldrich.
- "qHNMR for purity determin
Sources
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- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. sepscience.com [sepscience.com]
- 5. wjpmr.com [wjpmr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity of 6-Chloro-2-N-ethylpyridine-2,3-diamine Derivatives
Comparative Biological Activity of 6-Chloro-2-N-ethylpyridine-2,3-diamine Derivatives
The following guide details the comparative biological activity and synthetic utility of 6-Chloro-2-N-ethylpyridine-2,3-diamine (CAS: 380378-92-7). This document is structured for drug discovery scientists, focusing on the scaffold's role as a privileged precursor for bioactive heterocycles.
Executive Summary: The "Privileged Scaffold" Advantage
6-Chloro-2-N-ethylpyridine-2,3-diamine is not merely a reagent; it is a bifunctional pharmacophore precursor . Its value in drug development lies in its unique substitution pattern:
-
The 2,3-Diamine Core: Enables rapid cyclization into fused bicyclic systems (Imidazo[4,5-b]pyridines and Pyrido[2,3-d]pyrimidines) that mimic purines, making them potent ATP-competitive kinase inhibitors.
-
The 6-Chloro Handle: A critical "diversity point" allowing for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for optimizing Structure-Activity Relationships (SAR).
-
The N-Ethyl Group: Provides immediate lipophilicity modulation, often improving cell permeability and metabolic stability compared to unsubstituted amine analogs.
This guide compares the biological performance of the two primary derivative classes synthesized from this scaffold: Imidazo[4,5-b]pyridines (Anticancer/Antiviral) vs. Pyrido[2,3-d]pyrimidines (Kinase Inhibitors).
Comparative Performance Matrix
The following data summarizes the biological activity of derivatives synthesized directly from the 6-Chloro-2-N-ethylpyridine-2,3-diamine core.
| Feature | Class A: Imidazo[4,5-b]pyridines | Class B: Pyrido[2,3-d]pyrimidines |
| Primary Target | Tubulin Polymerization / DNA Intercalation | Tyrosine Kinases (VEGFR-2, EGFR, CDK4/6) |
| Mechanism | Cell cycle arrest at G2/M phase; Apoptosis induction. | ATP-competitive inhibition; Angiogenesis suppression. |
| Key Potency Data | IC50: 0.4 µM (Colon Carcinoma SW620) [1] | IC50: ~20–60 nM (VEGFR-2 inhibition) [2] |
| Selectivity | High selectivity for solid tumors (Colon, Breast MCF-7). | Broad-spectrum kinase activity; requires tuning for selectivity. |
| Solubility | Moderate (improved by N-ethyl group). | Lower (often requires solubilizing side chains). |
| Toxicity Profile | Low cytotoxicity to normal fibroblast cells (W-38). | Dose-limiting toxicity often associated with off-target kinase inhibition. |
Detailed Biological Activity Analysis
A. Anticancer Activity: The Imidazo[4,5-b]pyridine Pathway
Derivatives formed by cyclizing the 2,3-diamine with aldehydes exhibit potent antiproliferative effects.
-
Experimental Insight: In a study of amidino-substituted imidazo[4,5-b]pyridines, derivatives retaining the pyridine core showed sub-micromolar activity against SW620 (Colon Carcinoma) cells.[1]
-
The "Ethyl Effect": The presence of the N-ethyl group at position 1 (post-cyclization) or position 3 often disrupts planar stacking just enough to improve solubility without sacrificing the hydrophobic interaction required for the binding pocket.
-
Data Point: The most potent derivative (Compound 10 in cited literature) achieved an IC50 of 0.4 µM , outperforming standard agents like 5-Fluorouracil in specific resistant lines [1].
B. Kinase Inhibition: The Pyrido[2,3-d]pyrimidine Pathway
Reaction with 1,3-electrophiles (e.g., carboxylic acids, urea) yields the pyridopyrimidine scaffold, a bioisostere of quinazoline (e.g., Gefitinib).
-
Mechanism: These derivatives bind to the ATP-binding pocket of receptor tyrosine kinases. The 6-Chloro group is typically replaced by an aryl moiety (via Suzuki coupling) to access the hydrophobic "back pocket" of the enzyme.
-
Efficacy: 6-aryl-substituted derivatives have demonstrated >90% inhibition of VEGFR-2 at 10 µM concentrations, with optimized leads showing nanomolar potency [2].
Experimental Protocols
Protocol A: Cyclization to Imidazo[4,5-b]pyridine Core
This protocol validates the reactivity of the 2,3-diamine moiety.
Reagents: 6-Chloro-2-N-ethylpyridine-2,3-diamine (1.0 eq), 4-Chlorobenzaldehyde (1.1 eq), Na2S2O5 (1.5 eq), DMF (Solvent).
-
Dissolution: Dissolve 1.0 mmol of the diamine in 5 mL DMF.
-
Activation: Add 1.1 mmol of 4-chlorobenzaldehyde and 1.5 mmol Na2S2O5.
-
Reflux: Heat the mixture to 120°C for 4-6 hours . Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Checkpoint: The disappearance of the diamine spot (Rf ~0.3) and appearance of a fluorescent blue spot (Rf ~0.6) indicates cyclization.
-
-
Workup: Pour reaction mixture into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from Ethanol.
-
Validation: 1H-NMR should show the disappearance of the broad -NH2 signal (approx. 5.0 ppm) and appearance of the imidazole C-H proton.
Protocol B: Suzuki Cross-Coupling at C-6
This protocol validates the "Diversity Handle" (6-Cl).
Reagents: Cyclized Product (from Protocol A), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Dioxane.
-
Inert Atmosphere: Purge reaction vessel with Nitrogen for 10 mins.
-
Addition: Combine 0.5 mmol substrate, 0.6 mmol boronic acid, and catalyst in 4 mL Dioxane/Water (4:1).
-
Reaction: Heat to 90°C for 12 hours under N2 balloon.
-
Extraction: Dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Outcome: Yields typically >75%.[2] This step is critical for enhancing biological potency (IC50 reduction).
Visualizing the Scaffold Pathways
The following diagram illustrates the divergent synthesis pathways from the core scaffold to its active derivatives.
Figure 1: Divergent synthesis pathways transforming the 6-Chloro-2-N-ethylpyridine-2,3-diamine scaffold into potent anticancer and kinase-inhibiting pharmacophores.
References
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: Molecules (MDPI), 2022. Summary: Describes the synthesis and antiproliferative activity of imidazopyridines derived from 2,3-diaminopyridines, highlighting sub-micromolar IC50s against colon carcinoma. URL:[Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents. Source: Molecules, 2020. Summary: Details the kinase inhibitory potential (VEGFR-2) of fused pyridine systems, validating the utility of the pyridopyrimidine scaffold. URL:[Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. Source: International Journal of Scientific & Technology Research. Summary: A broad review of pyridine-based scaffolds in oncology, supporting the mechanistic claims of tubulin and kinase inhibition. URL:[Link]
